Einecs 289-359-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-azobis(2-methylpropionitrile) , is a chemical compound widely used in various industrial and scientific applications. It is a white crystalline powder that is soluble in organic solvents and is commonly used as a radical initiator in polymerization reactions.
Preparation Methods
2,2’-azobis(2-methylpropionitrile): can be synthesized through the reaction of 2-methylpropionitrile with sodium azide in the presence of a solvent such as dimethylformamide . The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods often involve large-scale batch or continuous processes to ensure consistent quality and yield.
Chemical Reactions Analysis
2,2’-azobis(2-methylpropionitrile): undergoes various types of chemical reactions, including:
Thermal Decomposition: When heated, it decomposes to form nitrogen gas and two radicals, which can initiate polymerization reactions.
Oxidation: It can be oxidized to form .
Reduction: It can be reduced to form derivatives.
Common reagents and conditions used in these reactions include organic solvents , heat , and catalysts . The major products formed from these reactions are typically polymers and oligomers .
Scientific Research Applications
2,2’-azobis(2-methylpropionitrile): is widely used in scientific research due to its ability to generate radicals. Some of its applications include:
Polymer Chemistry: It is used as a radical initiator in the polymerization of monomers to form polymers such as and .
Biology: It is used in the study of radical-induced damage to biological molecules and cells.
Medicine: It is used in the development of drug delivery systems and in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of plastics, rubbers, and adhesives.
Mechanism of Action
The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the generation of radicals through thermal decomposition. The compound decomposes to form two 2-cyanoprop-2-yl radicals, which can initiate polymerization reactions by reacting with monomers to form polymer chains. The molecular targets and pathways involved in this process include the carbon-carbon double bonds of monomers and the formation of covalent bonds between monomer units.
Comparison with Similar Compounds
2,2’-azobis(2-methylpropionitrile): is unique in its ability to generate radicals at relatively low temperatures, making it a valuable initiator in polymerization reactions. Similar compounds include:
2,2’-azobis(2-methylbutyronitrile): A similar radical initiator with a slightly different structure.
2,2’-azobis(isobutyronitrile): Another radical initiator with similar properties but different decomposition temperatures.
Benzoyl peroxide: A commonly used radical initiator with different chemical properties and applications.
These compounds are used in similar applications but may differ in their reactivity, decomposition temperatures, and solubility in various solvents.
Properties
CAS No. |
87980-30-1 |
---|---|
Molecular Formula |
C25H33N3O6S |
Molecular Weight |
503.6 g/mol |
IUPAC Name |
N,N-diethylethanamine;4-[(4E)-4-[(3,4-dimethoxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid |
InChI |
InChI=1S/C19H18N2O6S.C6H15N/c1-12-16(10-13-4-9-17(26-2)18(11-13)27-3)19(22)21(20-12)14-5-7-15(8-6-14)28(23,24)25;1-4-7(5-2)6-3/h4-11H,1-3H3,(H,23,24,25);4-6H2,1-3H3/b16-10+; |
InChI Key |
QGTXWYFALBBOJT-QFHYWFJHSA-N |
Isomeric SMILES |
CCN(CC)CC.CC\1=NN(C(=O)/C1=C/C2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)S(=O)(=O)O |
Canonical SMILES |
CCN(CC)CC.CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.